molecular formula C14H21N3O2 B11796736 Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate

Cat. No.: B11796736
M. Wt: 263.34 g/mol
InChI Key: OQHPYCNAGNZPGB-UHFFFAOYSA-N
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Description

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C14H21N3O2 It is a derivative of nicotinic acid and contains a piperazine ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid with 4-isopropylpiperazine in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperazine ring and nicotinate moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of substituted piperazine and nicotinate compounds.

Scientific Research Applications

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety are believed to play key roles in its biological activity. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used as a rubefacient in topical preparations.

    6-(4-Isopropylpiperazin-1-yl)nicotinic acid: A related compound with similar structural features but different functional groups.

Uniqueness

Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is unique due to the presence of both the piperazine ring and the nicotinate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

methyl 6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C14H21N3O2/c1-11(2)16-6-8-17(9-7-16)13-5-4-12(10-15-13)14(18)19-3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

OQHPYCNAGNZPGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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